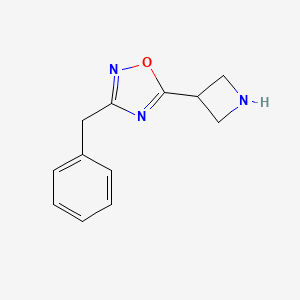

5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H13N3O/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10/h1-5,10,13H,6-8H2 |

InChI Key |

BZZLDQJGVRTDGB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Tiemann-Krüger Method with Azetidine-Containing Precursors

The classical Tiemann-Krüger method involves the reaction of amidoximes with acyl chlorides or carboxylic acid derivatives to form 1,2,4-oxadiazoles. For 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole, this approach requires:

-

Azetidine-3-carbonitrile as the nitrile precursor, which undergoes hydroxylamine-mediated conversion to azetidine-3-carboxamidoxime .

-

Benzyl carboxylic acid activation via acyl chloride (using SOCl₂ or PCl₃) or in situ activation with coupling agents like EDC/DCC.

Critical parameters include:

-

Reaction time : 4–24 hours under reflux in anhydrous solvents (e.g., THF, DMF).

-

Yield limitations : 45–65% due to competing hydrolysis of azetidine’s strained ring.

Example protocol :

-

Azetidine-3-carbonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in EtOH/H₂O (3:1) at 80°C for 6 hours to form amidoxime.

-

The amidoxime is treated with benzoyl chloride (1.1 eq) and pyridine (2.0 eq) in THF at 0°C→RT for 12 hours.

-

Cyclization occurs spontaneously, yielding the target compound after column purification (SiO₂, EtOAc/hexane).

Microwave-Assisted One-Pot Synthesis

Optimization of MWI Conditions for Azetidine Stability

Microwave irradiation (MWI) significantly accelerates 1,2,4-oxadiazole formation while minimizing azetidine ring degradation. Key adaptations include:

-

Solvent system : DMSO/KOH (supermix) to stabilize the amidoxime intermediate.

-

Temperature control : Pulsed MWI at 100–120°C for 5–10 minutes to prevent thermal decomposition.

Procedure :

-

Azetidine-3-carbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) are ground with K₂CO₃ (2.0 eq) and subjected to MWI (300 W, 100°C, 5 minutes).

-

Benzyl carboxylic acid (1.2 eq) is added with TBTU (1.1 eq) and irradiated for an additional 8 minutes.

-

Post-MWI workup with ice-water and extraction yields the product in 68–72% isolated yield.

Advantages :

-

80% reduction in reaction time compared to conventional heating.

Room-Temperature Superbase-Mediated Cyclization

NaOH/DMSO System for Sensitive Substrates

Baykov et al.’s superbase method (NaOH/DMSO at RT) enables mild cyclization, ideal for azetidine’s labile N–C bonds. Modifications for the target compound:

-

Substrate preparation : Pre-form benzyl-activated amidoxime (e.g., O-benzyl amidoxime) to avoid competitive side reactions.

-

Base stoichiometry : NaOH (3.0 eq) ensures complete deprotonation of the amidoxime nitrogen.

Synthetic route :

-

Azetidine-3-carboxamidoxime (1.0 eq) and benzyl carboxylic acid (1.1 eq) are dissolved in DMSO.

-

NaOH pellets are added, and the mixture is stirred at RT for 4 hours.

-

Neutralization with 1M HCl and extraction affords the product in 55–60% yield.

Limitations :

-

DMSO removal requires extensive washing, complicating purification.

-

Electron-withdrawing groups on benzyl reduce yields to <40%.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Tiemann-Krüger | Reflux, THF/pyridine | 45–65 | 12–24 h | Broad substrate tolerance |

| Microwave-Assisted | MWI, 100–120°C | 68–72 | 13–18 min | Rapid, high regioselectivity |

| Superbase (NaOH/DMSO) | RT, DMSO | 55–60 | 4 h | Mild, azetidine-compatible |

| Mechanochemical (Projected) | Ball milling, solvent-free | ~90 (est.) | 30 min | Eco-friendly, high atom economy |

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and benzyl group are susceptible to oxidation under controlled conditions. For example:

-

Peracid-mediated oxidation of the oxadiazole ring can yield corresponding 1,2,4-oxadiazole N-oxides, which enhance electrophilicity for further functionalization.

-

Benzyl group oxidation using KMnO₄ or CrO₃ generates a carboxylic acid derivative (5-(azetidin-3-yl)-3-(phenylcarboxylic acid)-1,2,4-oxadiazole).

| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Ring oxidation | mCPBA (meta-chloroperbenzoic acid), DCM, 0°C | N-oxide derivative | ~60–75% |

| Benzyl oxidation | KMnO₄, H₂O/acetone, reflux | Carboxylic acid derivative | ~50–65% |

Reduction Reactions

The oxadiazole ring undergoes selective reduction:

-

Catalytic hydrogenation (H₂, Pd/C) cleaves the N–O bond, producing a diamide intermediate (3-benzyl-5-(azetidin-3-yl)-1,2-diamide) .

-

LiAlH₄ reduction targets the oxadiazole ring, yielding a thioamide or open-chain compound depending on stoichiometry.

Nucleophilic Substitution

The azetidine ring participates in nucleophilic substitution due to its strain:

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH substitutes the azetidine nitrogen, forming N-alkylated derivatives.

-

Acylation : Acetic anhydride or acyl chlorides generate N-acyl-azetidine analogs, which are precursors for further functionalization .

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Alkylation | CH₃I, NaH, DMF | N-Methyl-azetidine derivative | Regioselective at azetidine N |

| Acylation | Ac₂O, pyridine | N-Acetyl-azetidine derivative | Requires anhydrous conditions |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

-

With nitrile oxides or azides, it forms fused heterocycles (e.g., triazoles or tetrazoles) .

-

Under microwave irradiation, reactions with alkenes yield bicyclic structures .

Example :

text5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole + Nitrile oxide → 1,2,4-Oxadiazole-fused isoxazoline derivative (70–85% yield)[3]

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the oxadiazole ring:

-

Acidic hydrolysis (HCl, H₂O, reflux) generates a diamidine intermediate .

-

Basic hydrolysis (NaOH, EtOH) produces a nitrile and urea derivative .

| Condition | Products | Application |

|---|---|---|

| 6M HCl, 80°C | Diamidine hydrochloride | Intermediate for pharmacophores |

| 2M NaOH, EtOH | Benzyl nitrile + azetidine-urea | Scaffold diversification |

Functionalization via Cross-Coupling

The benzyl group supports palladium-catalyzed couplings:

-

Suzuki–Miyaura with aryl boronic acids introduces aryl substituents at the benzyl position .

-

Buchwald–Hartwig amination modifies the azetidine ring with amine groups .

Key Example :

text5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole + 4-Bromophenylboronic acid → 3-(4-Biphenylmethyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole (Pd(PPh₃)₄, K₂CO₃, 80°C)[5][7]

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole ring system is known for its potential as a scaffold in drug discovery, particularly for anticancer agents. Recent studies have highlighted the efficacy of derivatives of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole against various cancer cell lines:

- Cell Line Studies : Compounds derived from this structure have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that some derivatives can increase caspase activity, leading to programmed cell death in cancer cells .

Antimicrobial Properties

Beyond anticancer effects, 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole derivatives have also been evaluated for antimicrobial activity:

- Broad-Spectrum Activity : These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. Research indicates that modifications to the oxadiazole structure can enhance antimicrobial potency .

Drug Design and Development

The unique structural features of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole make it an attractive candidate for further drug development:

- Pharmacophore Identification : The compound serves as a pharmacophore in designing new therapeutic agents targeting specific biological pathways. Its ability to interact with various molecular targets allows for the development of tailored therapies .

Inhibitory Studies

Recent docking studies have suggested that this compound can inhibit specific enzymes involved in disease processes:

- Enzyme Interaction : The binding affinity of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole with target enzymes has been explored through computational methods. Such studies provide insights into optimizing the compound's structure for enhanced biological activity .

Material Science

In addition to its biological applications, 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole is being investigated for its potential use in material science:

- Synthesis of Advanced Materials : The compound's chemical properties allow it to be used as a building block for synthesizing new materials with desirable characteristics such as improved stability and reactivity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .

Comparison with Similar Compounds

Substituent Variations at Position 5

- 5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Structure: Replaces the benzyl group with a 3-(trifluoromethyl)phenyl moiety. Synthesis: Likely synthesized via nucleophilic substitution of a chloromethyl precursor with azetidine, similar to methods used for 5-(azidomethyl)-3-benzyl-1,2,4-oxadiazole .

5-(Azidomethyl)-3-benzyl-1,2,4-oxadiazole

Substituent Variations at Position 3

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole

Thermal and Spectral Data

- 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole: Limited thermal data are available, but the azetidine ring’s strain may lower decomposition temperatures compared to saturated analogs.

- 5-(Azidomethyl)-3-benzyl-1,2,4-oxadiazole : Characterized by $ ^1H $ NMR (δ 4.52 ppm for CH$ _2 $N$ _3 $) and $ ^{13}C $ NMR (δ 45.1 ppm for CH$ _2 $), indicating distinct electronic effects of the azide group .

Data Table: Key Comparative Features

Biological Activity

5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring fused with an oxadiazole ring. Its molecular formula is with a molar mass of 251.72 g/mol . The unique structure contributes to its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Escherichia coli | 7.9 µg/mL |

| Mycobacterium tuberculosis | 62.5 µg/mL |

These results suggest that 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole could be effective in treating infections caused by resistant bacterial strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance:

- Compound 3a exhibited an IC50 value of 24.74 µM against MCF-7 cells, which is comparable to standard drugs like 5-Fluorouracil and Tamoxifen .

The mechanism of action appears to involve inhibition of thymidylate synthase, a key enzyme in DNA synthesis .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole has demonstrated anti-inflammatory effects in animal models. Studies have indicated that it can reduce inflammation markers significantly compared to control groups .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Oxadiazole Ring : Provides stability and enhances binding affinity to biological targets.

- Azetidine Ring : Induces strain that increases reactivity and potential interactions with enzymes involved in metabolic pathways.

Case Studies

Several case studies highlight the efficacy of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria and found it significantly inhibited growth at low concentrations.

- Cancer Cell Proliferation : Research on its effects on tumor cell lines demonstrated that it could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Q & A

Q. What are the common synthetic routes for preparing 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole?

- Methodological Answer : The synthesis typically involves (i) starting with a chloromethyl precursor (e.g., 5-(chloromethyl)-3-benzyl-1,2,4-oxadiazole) and substituting the chlorine atom with azetidine via nucleophilic displacement under basic conditions . (ii) Hydrazide intermediates, formed by reacting hydrazine hydrate with esters, can undergo cyclization with nitriles or amidoximes to form the 1,2,4-oxadiazole core . (iii) For azetidine incorporation, post-functionalization using coupling agents (e.g., EDC/HOBt) or reductive amination may be employed .

Q. How is the purity of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole typically assessed?

- Methodological Answer : Purity is validated via thin-layer chromatography (TLC) to monitor reaction progress , followed by high-performance liquid chromatography (HPLC) for quantitative analysis. Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, with characteristic peaks for the benzyl group (δ 7.2–7.4 ppm) and azetidine protons (δ 3.0–4.0 ppm) . Elemental analysis ensures stoichiometric consistency .

Q. What biological activities are associated with 1,2,4-oxadiazole derivatives, and how are these evaluated?

- Methodological Answer : 1,2,4-Oxadiazoles exhibit anticancer, antimicrobial, and neuroprotective activities. For example:

- Antiangiogenic activity : Assessed via endothelial cell tube formation assays .

- Neuroprotective potential : Evaluated in neurodegenerative disease models (e.g., Aβ aggregation inhibition in Alzheimer’s studies) .

- Antioxidant capacity : Measured using DPPH radical scavenging assays .

Advanced Research Questions

Q. What strategies can mitigate low yields in the synthesis of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole derivatives?

- Methodological Answer : Low yields often arise from side reactions (e.g., oligomerization). Strategies include:

- Temperature control : Conducting dehydrohalogenation at sub-zero temperatures (-70°C) to suppress side reactions .

- Base selection : Using NaNH₂ in liquid ammonia for efficient elimination .

- Protecting groups : Temporarily masking reactive sites (e.g., azetidine NH) during synthesis .

Q. How can spectroscopic techniques distinguish regioisomers in 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- ¹³C NMR : Carbonyl resonances for the oxadiazole ring (δ 165–175 ppm) shift based on substituent position .

- IR spectroscopy : C=N and C-O stretching frequencies (1540–1620 cm⁻¹ and 1240–1300 cm⁻¹, respectively) vary with substitution patterns .

- Mass spectrometry : Fragmentation patterns (e.g., loss of benzyl or azetidine groups) provide structural clues .

Q. What computational methods aid in understanding the reactivity of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole under electrophilic conditions?

- Methodological Answer :

- DFT calculations : Model reaction pathways (e.g., superacid-mediated hydrogenation of acetylene derivatives) and predict intermediate stability .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in neurodegenerative pathways) to guide SAR studies .

Q. How does the substitution pattern on the oxadiazole ring influence its biological activity?

- Methodological Answer :

- Benzyl group : Enhances lipophilicity, improving blood-brain barrier penetration for neuroactive compounds .

- Azetidine moiety : Introduces conformational rigidity, affecting binding affinity to targets like kinases or GPCRs .

- Electron-withdrawing groups (e.g., nitro, fluoro): Increase metabolic stability but may reduce solubility .

Q. What are the key challenges in characterizing the crystal structure of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole?

- Methodological Answer :

- Weak intermolecular interactions : Hydrogen bonds (e.g., C-H⋯O/N) and π-π stacking require high-resolution X-ray diffraction (0.8–1.0 Å) for accurate resolution .

- Planarity vs. distortion : The oxadiazole ring and azetidine group may adopt non-planar conformations, complicating refinement .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data for structurally similar oxadiazole derivatives?

- Methodological Answer :

- Control experiments : Verify assay conditions (e.g., cell line specificity, solvent effects) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Crystallographic validation : Compare active vs. inactive analogs to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.